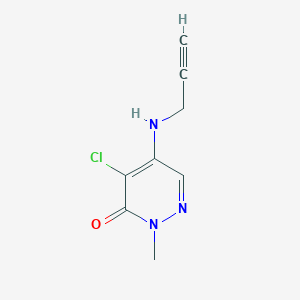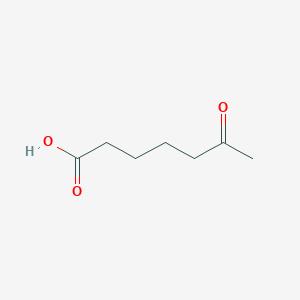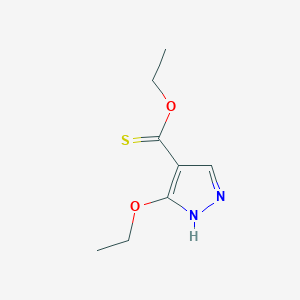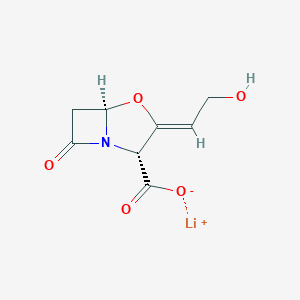
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one, also known as PMA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular processes. Specifically, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antifungal activity. In vitro studies have demonstrated that 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one is cytotoxic to various cancer cell lines, including breast, lung, and prostate cancer cells. 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has also been shown to have anti-inflammatory activity, as it inhibits the production of inflammatory cytokines. Additionally, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been shown to have antifungal activity against various fungal species, including Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one in lab experiments is its relatively simple synthesis method. Additionally, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been shown to have potent cytotoxic and antifungal activity, making it a promising candidate for further study. However, one limitation of using 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one in lab experiments is its potential toxicity, as it has been shown to be cytotoxic to both cancer cells and normal cells. Therefore, caution must be taken when handling and using 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one. One potential direction is the development of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one-based drugs for the treatment of cancer and other diseases. Additionally, further investigation into the mechanism of action of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one could provide insight into its potential applications in other fields, such as material science and agriculture. Furthermore, the synthesis and characterization of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one derivatives could lead to the development of compounds with improved efficacy and reduced toxicity.
Métodos De Síntesis
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one can be synthesized using a multi-step process involving the reaction of 2-chloro-5-methylpyridazine with propargylamine, followed by the addition of sodium hydride and chloroacetyl chloride. The resulting compound is then treated with sodium methoxide to yield 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In material science, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been used as a precursor for the synthesis of functional materials, such as metal-organic frameworks. In agriculture, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been studied for its potential use as a herbicide.
Propiedades
Número CAS |
124414-87-5 |
|---|---|
Nombre del producto |
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one |
Fórmula molecular |
C8H8ClN3O |
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one |
InChI |
InChI=1S/C8H8ClN3O/c1-3-4-10-6-5-11-12(2)8(13)7(6)9/h1,5,10H,4H2,2H3 |
Clave InChI |
BRRUKUQGLOKRJN-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C=N1)NCC#C)Cl |
SMILES canónico |
CN1C(=O)C(=C(C=N1)NCC#C)Cl |
Sinónimos |
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(2-propynylamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)


![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)